molecular formula C8H17N B1369708 Tert-butyl(cyclopropylmethyl)amine

Tert-butyl(cyclopropylmethyl)amine

Cat. No.: B1369708
M. Wt: 127.23 g/mol
InChI Key: AYXWUFRPWLUZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl(cyclopropylmethyl)amine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. While direct studies on this specific amine are limited, its structure incorporates two key motifs—the tert-butyl and cyclopropylmethyl groups—that are recognized for their valuable properties in drug discovery. The tert-butyl group is a common moiety used to influence the metabolic stability and conformational properties of a molecule . The cyclopropyl group is widely employed as a versatile bioisostere in drug design. It can serve as a conformational restraint, influence a molecule's electronic properties through effects like σ-hyperconjugation, and improve pharmacokinetic profiles . Compounds featuring cyclopropylmethylamine substructures have demonstrated significant research value. For instance, they serve as key synthons in the development of bitopic or dualsteric ligands for G protein-coupled receptors (GPCRs) . This approach is used to create novel therapeutics with enhanced selectivity and biased efficacy for targets such as dopamine and serotonin receptors. Research indicates that cyclopropylmethanamine derivatives can act as potent and selective agonists for the 5-HT2C serotonin receptor, making them promising candidates for the treatment of various central nervous system (CNS) disorders, obesity, and other conditions . The integration of the tert-butyl and cyclopropylmethyl groups in a single amine reagent provides researchers with a versatile intermediate for constructing complex molecules with potential biological activity. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methylpropan-2-amine

InChI

InChI=1S/C8H17N/c1-8(2,3)9-6-7-4-5-7/h7,9H,4-6H2,1-3H3

InChI Key

AYXWUFRPWLUZNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with tert-butyl(cyclopropylmethyl)amine, differing primarily in substituent groups or backbone architecture:

tert-Butyl-(2-chloro-phenyl)amine (C₁₀H₁₄ClN)
  • Molecular Weight : 183.68 g/mol .
  • Key Features: The amine is attached to a tert-butyl group and a 2-chlorophenyl ring. The aromatic chlorine atom introduces electron-withdrawing effects, altering electronic density and reactivity compared to the cyclopropylmethyl group in the target compound.
tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (C₁₃H₂₄N₂O₂)
  • Molecular Weight : 240.34 g/mol .
  • Key Features : A Boc-protected piperazine derivative with a cyclopropylmethyl substituent. The piperazine backbone increases basicity and hydrogen-bonding capacity. The Boc group enhances stability during synthetic steps but requires acidic conditions for deprotection .
{3-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
  • Key Features : Features a cyclobutylmethyl group (4-membered ring) instead of cyclopropylmethyl. The larger ring reduces strain energy (~110 kJ/mol for cyclobutane vs. 115 kJ/mol for cyclopropane) but increases lipophilicity. The pyrazole ring adds aromaticity, influencing π-π interactions in drug-receptor binding .
1-(Cyclopropylmethyl)piperazine (C₈H₁₆N₂)
  • Molecular Weight : 140.23 g/mol .
  • Key Features : Lacks the tert-butyl group, reducing steric hindrance. The piperazine ring enhances water solubility compared to the fully aliphatic this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₈H₁₇N 127.23 tert-butyl, cyclopropylmethyl High steric bulk, moderate lipophilicity, aliphatic amine
tert-Butyl-(2-chloro-phenyl)amine C₁₀H₁₄ClN 183.68 tert-butyl, 2-chlorophenyl Aromatic amine, electron-withdrawing Cl, higher polarity
tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate C₁₃H₂₄N₂O₂ 240.34 Boc-protected piperazine, cyclopropylmethyl Enhanced stability, basicity, requires deprotection
1-(Cyclopropylmethyl)piperazine C₈H₁₆N₂ 140.23 Piperazine, cyclopropylmethyl Reduced steric hindrance, increased water solubility

Physicochemical and Reactivity Insights

  • Steric Effects : The tert-butyl group in this compound impedes nucleophilic attacks at the amine center, making it less reactive in SN2 reactions compared to less hindered analogues like 1-(cyclopropylmethyl)piperazine .
  • Ring Strain : The cyclopropylmethyl group’s strain energy (~115 kJ/mol) enhances reactivity in ring-opening reactions, unlike the more stable cyclobutylmethyl derivatives .
  • Solubility : Aliphatic amines like this compound exhibit lower water solubility than piperazine derivatives due to the absence of hydrogen-bonding tertiary amines .

Preparation Methods

Radical Addition to Allylic Chlorides (Free Radical Catalysis)

One approach involves the free radical addition of hydrogen bromide to allylic chlorides to form cyclopropylmethyl alkyl amines, which can be further transformed into tert-butyl derivatives:

  • Allylic chlorides react with hydrogen bromide in the presence of free radical initiators such as benzoyl peroxide, ditertiary butyl peroxide, or azobisisobutyronitrile.
  • The reaction temperature ranges from –80°C to +200°C, optimally around 0 to +70°C.
  • Pressure conditions vary from 1 to 100 atmospheres, preferably 1 to 10 atmospheres.
  • This method yields 1-bromo-3-chloropropane intermediates, which can be converted to cyclopropylmethyl amines via substitution reactions.

Alkylation of tert-Butylamine with Cyclopropylmethyl Halides

  • tert-Butylamine can be alkylated using cyclopropylmethyl halides (e.g., bromides) under basic conditions.
  • Typical bases used include sodium hydride or triethylamine.
  • Solvents such as isopropyl alcohol or polar aprotic solvents (e.g., 2-methyltetrahydrofuran) are preferred.
  • Reaction temperatures are maintained around 80°C for optimal conversion.
  • The reaction proceeds via nucleophilic substitution, attaching the cyclopropylmethyl group to the nitrogen of tert-butylamine.

Boc-Protected Intermediates and Subsequent Deprotection

  • Use of tert-butoxycarbonyl (Boc) protecting groups on amines allows selective functionalization.
  • For example, tert-butyl pyrrolidin-3-ylcarbamate can be alkylated with (bromomethyl)cyclopropane to yield tert-butyl (1-(cyclopropylmethyl)pyrrolidin-3-yl)carbamate.
  • After alkylation, Boc groups can be removed under acidic conditions (e.g., HCl in alcohol at 40-60°C) to yield the free amine.

Reduction of Cyclopropanecarbonyl Precursors

  • Cyclopropanecarbonyl derivatives of tert-butyl amines can be reduced to cyclopropylmethyl amines.
  • A representative method involves reacting 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester with sodium borohydride and boron trifluoride diethyl etherate at 0-10°C.
  • This reduction yields N-Boc-4-(cyclopropylmethyl) piperazine, which can be deprotected to yield the target amine.

Comparative Table of Preparation Methods

Method Key Reagents & Catalysts Conditions (Temp, Solvent) Advantages Limitations
Free Radical Addition Allylic chloride, HBr, benzoyl peroxide 0-70°C, 1-10 atm, various solvents High selectivity for cyclopropylmethyl intermediates Requires radical initiators; pressure control needed
Alkylation of tert-butylamine Cyclopropylmethyl bromide, NaH or Et3N ~80°C, isopropyl alcohol or aprotic solvents Straightforward, scalable Side reactions possible; base sensitivity
Boc-Protected Alkylation Boc-protected amine, (bromomethyl)cyclopropane Room temp to 60°C, ether or alcohol solvents Protects amine functionality; high purity Requires deprotection step; multi-step
Reduction of Cyclopropanecarbonyl Sodium borohydride, BF3·OEt2, Boc-protected amine 0-10°C, ether solvents Efficient reduction; mild conditions Sensitive reagents; careful quenching needed

Research Findings and Optimization Notes

  • Yield Optimization: Use of polar aprotic solvents and controlled temperature profiles (e.g., maintaining 48 hours at 80°C for alkylation) improves yields significantly.
  • Purity and Structural Confirmation: NMR spectroscopy (¹H and ¹³C) confirms cyclopropylmethyl and tert-butyl groups; characteristic signals include cyclopropane protons at δ 0.8–1.2 ppm and tert-butyl singlets at δ ~1.4 ppm.
  • Stability: The tert-butyl amine derivatives are stable under inert atmosphere storage at –20°C; sulfonamide or carbamate derivatives require moisture-free conditions to prevent hydrolysis.
  • Industrial Scale-Up: Continuous flow reactors and high-throughput screening of reaction parameters enhance scalability and reproducibility.

Q & A

Q. Basic Research Focus

  • Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation.
  • Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced side reactions.
  • Safety : Despite limited toxicity data (as per SDS), assume acute toxicity and use fume hoods, gloves, and eye protection .

How can computational modeling predict the solubility and stability of this compound in different solvents?

Advanced Research Focus
Use density functional theory (DFT) to calculate:

  • Solubility Parameters : Hansen solubility parameters to predict compatibility with solvents like DCM, THF, or ethanol.
  • Thermodynamic Stability : Assess strain energy of the cyclopropane ring and steric interactions with the tert-butyl group using molecular dynamics simulations .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Q. Advanced Research Focus

  • GC-MS or LC-HRMS : Detect low-level impurities (e.g., dealkylated byproducts or oxidation products) with ppm-level sensitivity.
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) if used in synthesis .
  • Karl Fischer Titration : Quantify water content to ensure anhydrous conditions for sensitive reactions.

How does the cyclopropane ring affect the compound’s biological activity in preclinical studies?

Advanced Research Focus
The cyclopropane group enhances metabolic stability by resisting cytochrome P450 oxidation. For activity studies:

  • In Vitro Assays : Test against target enzymes (e.g., monoamine oxidases) to evaluate inhibition potency.
  • Molecular Docking : Model interactions between the cyclopropane moiety and hydrophobic enzyme pockets .

What are the limitations of using this compound in peptide coupling reactions?

Basic Research Focus
The steric bulk of the tert-butyl group can reduce coupling efficiency with carboxylic acids.
Optimization : Use coupling agents like HATU or PyBOP instead of DCC. Introduce the amine post-coupling via reductive amination (e.g., NaBH₃CN) to avoid steric hindrance .

How can isotopic labeling (e.g., ¹³C or ²H) of this compound aid in mechanistic studies?

Q. Advanced Research Focus

  • Kinetic Isotope Effects (KIE) : Use ²H-labeled cyclopropane to study ring-opening mechanisms.
  • Metabolic Tracing : ¹³C-labeled tert-butyl groups track metabolic fate in vivo via NMR or mass spectrometry .

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